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Compound of Interest

Compound Name: N-(3-methoxypropyl)urea

Cat. No.: B072451 Get Quote

An In-depth Technical Guide to N-(3-methoxypropyl)urea

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(3-methoxypropyl)urea,

designed for researchers, scientists, and professionals in drug development and chemical

synthesis. It moves beyond a simple data sheet to offer insights into the synthesis, properties,

and potential applications of this molecule, grounded in established chemical principles.

Logical Framework of the Guide
The structure of this document is designed to logically guide the reader from fundamental

concepts to practical applications.
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Caption: Logical flow of the technical guide.

Core Compound Identification
N-(3-methoxypropyl)urea is a simple substituted urea derivative. The core structure consists

of a urea functional group where one of the amine groups is substituted with a 3-methoxypropyl

chain. This structure imparts both hydrogen bonding capabilities (from the urea moiety) and a

degree of lipophilicity (from the alkyl ether chain).

Chemical Name: N-(3-methoxypropyl)urea
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Synonyms: 1-(3-Methoxypropyl)urea, Urea, N-(3-methoxypropyl)-[1]

CAS Number: 1119-61-5[1][2][3]

Molecular Formula: C₅H₁₂N₂O₂[1][2]

Physicochemical & Computational Properties
A summary of the key physical and computed chemical properties of N-(3-
methoxypropyl)urea is essential for its application in experimental settings. The data

presented below has been aggregated from various chemical suppliers and computational

databases.

Property Value Source

Molecular Weight 132.16 g/mol [1][2]

Melting Point 76-78 °C [1]

Boiling Point (Predicted) 214.2 ± 32.0 °C [1]

Density (Predicted) 1.040 ± 0.06 g/cm³ [1]

pKa (Predicted) 14.03 ± 0.46 [1]

LogP (Computed) -0.3088 [2]

Topological Polar Surface Area

(TPSA)
64.35 Å² [2]

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 2 [2]

Rotatable Bonds 4 [2]

Synthesis Methodologies and Experimental
Protocol
The synthesis of unsymmetrical ureas like N-(3-methoxypropyl)urea is a fundamental process

in organic chemistry. The most direct and common approach involves the nucleophilic addition
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of a primary amine to an isocyanate.

Conceptual Synthesis Pathway
The reaction proceeds by the attack of the nucleophilic amine (3-methoxypropylamine) on the

electrophilic carbonyl carbon of an isocyanate source. While various methods exist for

generating isocyanates, a common laboratory approach for synthesizing ureas involves the

reaction of an amine with a stable isocyanate or an in situ generated equivalent.[4][5] A highly

efficient and modern approach involves a one-pot, two-step process starting from an alkyl

halide.[4]

Starting Materials

Reaction

Final Product

3-Methoxypropylamine
(Nucleophile)

Nucleophilic Addition
(in aqueous HCl)

Potassium Isocyanate
(Electrophile Source)

N-(3-methoxypropyl)urea

Formation of Urea Linkage

Click to download full resolution via product page

Caption: Synthesis of N-(3-methoxypropyl)urea.

Field-Proven Experimental Protocol
This protocol is adapted from established, general procedures for the synthesis of ureas from

primary amines and isocyanates.[5] The use of aqueous conditions at low temperatures is an

environmentally benign approach that can provide excellent yields for simple ureas.[5]
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Objective: To synthesize N-(3-methoxypropyl)urea from 3-methoxypropylamine and

potassium isocyanate.

Materials:

3-Methoxypropylamine (1.0 eq)

Potassium isocyanate (1.1 eq)

Concentrated Hydrochloric Acid (HCl)

Deionized Water

Diethyl ether (for extraction)

Anhydrous Magnesium Sulfate (for drying)

Ice bath

Procedure:

Preparation of Amine Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve

3-methoxypropylamine (1.0 eq) in deionized water. Place the flask in an ice bath to cool the

solution to 0-5 °C.

Acidification: Slowly add concentrated HCl dropwise while stirring until the pH of the solution

is acidic (pH ~2-3). This converts the amine to its more stable hydrochloride salt.

Preparation of Isocyanate Solution: In a separate beaker, dissolve potassium isocyanate (1.1

eq) in deionized water.

Reaction: Slowly add the aqueous solution of potassium isocyanate to the stirred, cooled

amine hydrochloride solution. The isocyanate ion (NCO⁻) in solution will react with the

protonated amine.

Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for 1 hour, then let it

slowly warm to room temperature and stir for an additional 3-4 hours. The reaction progress

can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation:

Once the reaction is complete, extract the aqueous mixture three times with diethyl ether.

Combine the organic extracts and wash them with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(3-
methoxypropyl)urea.

Causality and Self-Validation:

Why start with an amine salt? Converting the volatile and strongly nucleophilic amine to its

hydrochloride salt makes it less volatile and easier to handle. The reaction proceeds via the

small equilibrium concentration of the free amine, allowing for a more controlled reaction.

Why low temperature? The reaction is exothermic. Starting at a low temperature helps

control the reaction rate and prevents potential side reactions, such as the hydrolysis of the

isocyanate.[5]

Validation: The purity of the final product should be confirmed using standard analytical

techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The obtained melting

point should align with the literature value of 76-78 °C to validate the identity and purity of the

compound.[1]

Potential Applications & Research Context
While specific, large-scale industrial applications for N-(3-methoxypropyl)urea are not widely

documented, its structure is relevant to several key research areas. Its utility is often as a

building block or a structural motif in more complex molecules.

Pharmaceutical and Medicinal Chemistry: Urea derivatives are a cornerstone of medicinal

chemistry. The urea linkage is a key structural feature in many approved drugs, such as the
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kinase inhibitor Sorafenib.[6] The N-H groups of the urea can act as effective hydrogen bond

donors, interacting with biological targets like enzymes and receptors. The methoxypropyl

group provides a flexible, moderately polar side chain that can be used to tune solubility and

explore binding pockets. Therefore, N-(3-methoxypropyl)urea is a valuable starting material

or fragment for the synthesis of new bioactive compounds.[7]

Agrochemicals: Substituted ureas have a long history of use as herbicides and plant growth

regulators.[7] The mechanism often involves the inhibition of key enzymes in plant metabolic

pathways. The specific combination of the urea functional group and the methoxypropyl side

chain could be explored for novel herbicidal or regulatory activities.

Corrosion Inhibition: The precursor amine, 3-methoxypropylamine (MPA), has been

investigated as a corrosion inhibitor and pH buffering agent in the secondary systems of

pressurized water reactors (PWRs).[8][9] While N-(3-methoxypropyl)urea itself is not used

for this, its synthesis and properties are relevant to understanding the chemistry of MPA and

its potential derivatives in such environments.

Materials Science: Urea derivatives can be used in the development of polymers and resins.

Silyl-propyl urea derivatives, for example, are used as bifunctional organosilanes that can act

as adhesion promoters and surface modifiers, chemically binding inorganic materials to

organic polymers.[10][11]

Safety and Handling
Based on available data, N-(3-methoxypropyl)urea is classified as an irritant.[1] Its precursor,

3-methoxypropylamine, is a corrosive substance that can cause skin burns and sensitization.

[12] Therefore, standard laboratory precautions should be strictly followed when handling N-(3-
methoxypropyl)urea.

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry place.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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